Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is notable for its role in the development of compounds with potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, among other biological effects (Khalid, Rehman, & Abbasi, 2014).
Synthesis Analysis
The synthesis of this compound involves several key steps, starting from ethyl piperidine-4-carboxylate. It undergoes sulfonylation to form the desired compound, which can be further modified to produce various derivatives with significant biological activities. These synthesis routes are critical for the development of new therapeutic agents (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using various spectroscopic methods such as IR, 1H-NMR, and EI-MS. These analyses provide insight into the compound's structural features that are essential for its biological activity (Khalid et al., 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming a series of derivatives with diverse biological activities. These reactions include sulfonylation, carbohydrazide formation, and further functionalization to create compounds with targeted properties, such as enzyme inhibition activity (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of this compound, including its melting point, solubility, and stability, are crucial for its application in chemical synthesis and pharmaceutical formulation. However, specific details on these properties require further exploration in the scientific literature.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various chemical groups, play a significant role in its utility as an intermediate in organic synthesis. Its ability to undergo sulfonylation and react with alkyl/aryl sulfonyl chlorides to form a wide range of biologically active derivatives highlights its versatility in medicinal chemistry (Khalid et al., 2014).
Scientific Research Applications
Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate has shown promising activity against Mycobacterium tuberculosis GyrB, a DNA gyrase, suggesting its potential in tuberculosis treatment (Jeankumar et al., 2013).
4-(Phenylsulfonyl)piperidines are identified as highly selective and bioavailable 5-HT(2A) receptor antagonists, suitable for clinical evaluation in animal models (Fletcher et al., 2002).
Sulfonyl hydrazones with piperidine derivatives show potential as antioxidants and anticholinesterase agents, which could be significant in treating neurodegenerative diseases (Karaman et al., 2016).
N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are excellent inhibitors for acetylcholinesterase and butyrylcholinesterase, indicating their use in Alzheimer's disease research (Khalid et al., 2014).
Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate undergoes microbial reduction to produce stereospecific compounds, which could be relevant in stereoselective synthesis (Guo et al., 2006).
The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate have been investigated, which can aid in understanding the structural aspects of similar compounds (Mambourg et al., 2021).
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit potent anti-acetylcholinesterase activity, highlighting their potential as antidementia agents (Sugimoto et al., 1990).
properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIWLBULZHLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672127 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate in the synthesis of potential cholinesterase inhibitors?
A: this compound serves as a crucial intermediate in synthesizing a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. [] These derivatives were designed and synthesized to explore their potential as cholinesterase inhibitors. The compound is first converted to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, which then reacts with various alkyl/aryl sulfonyl chlorides to yield the final derivatives. []
Q2: What do the molecular docking studies reveal about the interaction of the synthesized derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?
A: Molecular docking studies, employing a direct receptor-based approach with AutoDock, were conducted to understand how the synthesized derivatives interact with AChE and BChE. [] The docking results, when compared with the experimentally determined antienzymatic IC50 values, provided valuable insights into the binding modes of these inhibitors with the target enzymes. This information is crucial for understanding the structure-activity relationship and can guide further optimization of these compounds as potential therapeutic agents. []
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